molecular formula C7H5BrN2O B1337542 3-(Bromomethyl)isoxazolo[5,4-b]pyridine CAS No. 58035-52-2

3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Cat. No. B1337542
CAS RN: 58035-52-2
M. Wt: 213.03 g/mol
InChI Key: KCQCCDUUKPNJOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various brominated pyridine and isoxazole derivatives has been explored in several studies. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a systematic approach that involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions with different alkyl dibromide agents . Another study reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, which served as a scaffold for further functionalization . Additionally, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor for constructing new polyheterocyclic ring systems, showcasing the versatility of brominated pyridine compounds in synthesizing complex heterocycles .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. NMR spectroscopy was commonly used for characterization . In some cases, the structures were further confirmed using monocrystalline X-ray crystallography, providing detailed insights into the molecular geometry and intermolecular contacts, as determined through Hirshfeld surface analysis . Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory complemented the experimental findings and helped in understanding the electronic properties of the molecules .

Chemical Reactions Analysis

The brominated pyridine derivatives participated in a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, the reaction of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with different reagents yielded pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrazolo[5,1-c]triazine derivatives, and dihydropyridines, among others . The reactivity of these compounds was further demonstrated by their ability to form new tetra- and penta-heterocyclic compounds through reactions with bis-nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural features and reactivity patterns. The presence of bromine atoms in the molecules is indicative of their potential as intermediates in further substitution reactions due to the relatively high reactivity of bromine . The molecular docking studies of some derivatives into the binding site of S. aureus tyrosyl-tRNA synthetase revealed significant binding affinities, suggesting potential biological activity . The antibacterial properties of the pyrazolo[3,4-b]pyridine-based heterocycles were evaluated, highlighting the importance of these compounds in medicinal chemistry .

Scientific Research Applications

Synthesis of Isoxazol/5,4-b/ Pyridine-3-acetic Acids

Research by Abignente, E., de Caprariis, P., & Stein, M. (1975) involved the preparation of isoxazol [5,4-b] pyridin-3-acetic acids, demonstrating a method to synthesize these compounds. One of the compounds showed interesting auxin activity (Abignente, E., de Caprariis, P., & Stein, M., 1975).

Synthesis and Structural Study

A study by Suárez, M., et al. (2000) prepared isoxazolo[5,4-b]pyridin-6(7H)-ones from 3,4-dihydro-2(1H)-pyridones. The structural study of these heterocyclic systems involved X-ray analyses and theoretical calculations, providing insights into their favored conformers (Suárez, M., et al., 2000).

Synthesis of Heterocycles in Pharmaceuticals

Moustafa, O. S. (2003) described the synthesis of various heterocycles, including isoxazoles. The compounds synthesized were screened for their antimicrobial activity against different bacteria and fungi strains, marking their potential pharmaceutical interest (Moustafa, O. S., 2003).

Antiproliferative Properties of Derivatives

Jin, P., et al. (2015) synthesized chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one derivatives and evaluated their antiproliferative properties against cancer cells in vitro. Some of these compounds exhibited activities, indicating their potential in cancer research (Jin, P., et al., 2015).

Microwave-assisted Synthesis for Drug Discovery

Tu, S., et al. (2009) reported a green synthetic protocol for producing polycyclic-fused isoxazolo[5,4-b]pyridines via a microwave-assisted one-pot tandem reaction. This method is suitable for library synthesis in drug discovery efforts due to its eco-friendliness and efficiency (Tu, S., et al., 2009).

properties

IUPAC Name

3-(bromomethyl)-[1,2]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQCCDUUKPNJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482683
Record name 3-(bromomethyl)isoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)isoxazolo[5,4-b]pyridine

CAS RN

58035-52-2
Record name 3-(Bromomethyl)isoxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58035-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)isoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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